molecular formula C8H3F2NO2 B1301262 5,6-Difluoroindoline-2,3-dione CAS No. 774-47-0

5,6-Difluoroindoline-2,3-dione

Cat. No. B1301262
Key on ui cas rn: 774-47-0
M. Wt: 183.11 g/mol
InChI Key: FQIJOGDQWRLSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04833270

Procedure details

A solution of 20 g of 5,6-difluoro-1H-indole-2,3-dione in 200 ml of 2.5N sodium hydroxide was treated dropwise with 35.7 ml of 31.4% hydrogen peroxide. The reaction mixture was warmed to 80° C. for 15 minutes, then treated with charcoal and filtered. The filtrate was cooled in an ice bath and acidified with hydrochloric acid to pH 3.5. The resulting precipitate was crystallized from xylene, giving 14.18 g of the desired compound mp 176°-178° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
35.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[NH:7]C(=O)[C:5]2=[O:13].[OH:14]O.C>[OH-].[Na+]>[NH2:7][C:8]1[CH:9]=[C:10]([F:11])[C:2]([F:1])=[CH:3][C:4]=1[C:5]([OH:13])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1F)=O)=O
Name
Quantity
35.7 mL
Type
reactant
Smiles
OO
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was crystallized from xylene

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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